Comparative Enzyme Kinetics: 2-Chloro vs. 2-Fluoro Inosine Monophosphate as IMPDH Substrates
2-Chloroinosine 5'-monophosphate (2-Cl-IMP), the bioactive derivative of 2-chloroinosine, displays quantifiably distinct enzyme kinetics compared to its 2-fluoro analog (2-F-IMP) when processed by human inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD-independent dehalogenation of both substrates to form XMP, but with different catalytic efficiencies [1].
| Evidence Dimension | Enzyme Kinetics for IMPDH Dehalogenation |
|---|---|
| Target Compound Data | 2-Cl-IMP: Km = 48 µM, kcat = 0.049 s⁻¹ |
| Comparator Or Baseline | 2-F-IMP: Km = 62 µM, kcat = 0.058 s⁻¹ |
| Quantified Difference | 2-Cl-IMP has a ~23% lower Km (higher affinity) but a ~16% lower kcat (slower turnover). |
| Conditions | Human IMPDH type II; dehalogenation assay in absence of NAD at 25°C |
Why This Matters
These distinct kinetic parameters are crucial for researchers designing mechanistic probes or inhibitors targeting IMPDH, as the choice of halogen substituent alters both substrate binding and catalytic turnover rates.
- [1] Antonino, L. C., & Wu, J. C. (1994). Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD. Biochemistry, 33(7), 1753-1759. View Source
